Diallyldimethylammonium chloride

Catalog No.
S597780
CAS No.
7398-69-8
M.F
C8H16ClN
M. Wt
161.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diallyldimethylammonium chloride

CAS Number

7398-69-8

Product Name

Diallyldimethylammonium chloride

IUPAC Name

dimethyl-bis(prop-2-enyl)azanium;chloride

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

InChI

InChI=1S/C8H16N.ClH/c1-5-7-9(3,4)8-6-2;/h5-6H,1-2,7-8H2,3-4H3;1H/q+1;/p-1

InChI Key

GQOKIYDTHHZSCJ-UHFFFAOYSA-M

SMILES

C[N+](C)(CC=C)CC=C.[Cl-]

Solubility

Miscible /Estimated/

Synonyms

DADMAC compound, diallyldimethylammonium chloride

Canonical SMILES

C[N+](C)(CC=C)CC=C.[Cl-]

Diallyldimethylammonium Chloride (DADMAC) in Water Treatment

One of the primary applications of Diallyldimethylammonium chloride (DADMAC) in scientific research is in water treatment. DADMAC, in its polymerized form (polyDADMAC), acts as a flocculant. Flocculants are agents that cause suspended particles in water to clump together, making them easier to remove through processes like sedimentation or filtration []. This is particularly useful in water clarification, where DADMAC helps remove impurities like clay, organic matter, and microorganisms from raw water sources []. Researchers are actively involved in optimizing analytical methods for detecting trace levels of DADMAC in treated water to ensure its safety for human consumption [].

Diallyldimethylammonium chloride is a quaternary ammonium compound that serves as a versatile monomer in various chemical applications. It is characterized by the presence of two allyl groups and a dimethylammonium moiety, which imparts unique properties to the compound. Diallyldimethylammonium chloride is typically encountered as a colorless to pale yellow liquid, highly soluble in water due to its strong polarity and hygroscopic nature. This compound is primarily utilized in the synthesis of cationic polymers, notably poly-diallyldimethylammonium chloride, which has significant industrial applications .

DADMAC's mechanism of action depends on the context of its use. Due to its cationic nature, DADMAC can interact with negatively charged surfaces. This property makes it useful in various applications, such as:

  • Flocculation: DADMAC can bridge and aggregate suspended particles in water, promoting their removal through flocculation [].
  • Antimicrobial Activity: DADMAC may disrupt the cell membranes of some microorganisms, potentially contributing to antimicrobial effects.

The synthesis of diallyldimethylammonium chloride involves a two-step reaction process:

  • Alkylation of Dimethylamine: The first step involves the nucleophilic substitution of allyl chloride by dimethylamine, resulting in the formation of allyldimethylamine. This reaction occurs at low temperatures to minimize side reactions.
  • Quaternization: In the second step, allyldimethylamine undergoes further nucleophilic substitution with another equivalent of allyl chloride to form diallyldimethylammonium chloride. This reaction typically requires higher temperatures due to steric hindrance .

Dimethylamine+2Allyl ChlorideDiallyldimethylammonium Chloride+Byproducts\text{Dimethylamine}+2\text{Allyl Chloride}\rightarrow \text{Diallyldimethylammonium Chloride}+\text{Byproducts}

The primary method for synthesizing diallyldimethylammonium chloride involves the reaction of dimethylamine with allyl chloride under controlled conditions to minimize side reactions and maximize yield. The following steps outline the general synthesis process:

  • Preparation: Mix dimethylamine with allyl chloride in an appropriate solvent.
  • Reaction Conditions: Maintain low temperatures during the initial alkylation step and then increase the temperature for the quaternization step.
  • Purification: Isolate diallyldimethylammonium chloride through distillation or crystallization techniques.
  • Characterization: Analyze the product using techniques such as nuclear magnetic resonance spectroscopy and gas chromatography to confirm its structure and purity .

Unique FeaturesDiallyldimethylammonium ChlorideQuaternary Ammonium CompoundWater treatment, personal careContains two unsaturated double bondsPoly-diallyldimethylammonium ChloridePolymer derived from DADMACWater purification, paper industryHigh molecular weight, effective flocculantBenzalkonium ChlorideQuaternary Ammonium CompoundDisinfectants, preservativesAromatic ring structureCetyltrimethylammonium BromideQuaternary Ammonium CompoundAntiseptics, surfactantsLong-chain fatty acid derivative

Diallyldimethylammonium chloride is unique due to its dual unsaturation which allows for polymerization into high molecular weight cationic polymers that are particularly effective in various industrial applications .

Research has shown that diallyldimethylammonium chloride can interact with other chemicals during water treatment processes, particularly when reacting with chlorine. This interaction can lead to the formation of harmful byproducts, necessitating careful monitoring of residual levels in treated water. Studies highlight the importance of developing analytical methods for detecting these residues to ensure consumer safety .

Diallyldimethylammonium chloride stands out among quaternary ammonium compounds due to its distinctive combination of two allyl groups attached to a dimethylammonium core, paired with a chloride anion. This configuration imparts unique physicochemical properties, including high water solubility, strong cationic charge, and versatile reactivity. These features make it a valuable monomer for synthesizing cationic polymers, which are widely applied in water treatment, papermaking, and other industrial processes [1] [2] [3]. The subsequent sections provide a comprehensive breakdown of its molecular characteristics and chemical behavior.

Molecular Formula and Weight

The molecular formula of diallyldimethylammonium chloride is C$$8$$H$${16}$$ClN, reflecting a molecule composed of eight carbon atoms, sixteen hydrogen atoms, one chlorine atom, and one nitrogen atom [1] [2] [4] [6]. This formula captures the presence of two allyl groups and two methyl groups bonded to a central nitrogen, balanced by a chloride anion.

The molecular weight of diallyldimethylammonium chloride is consistently reported as 161.67 grams per mole [1] [4] [6]. This value is derived from the atomic weights of its constituent elements, as shown in the following data table:

ElementNumber of AtomsAtomic Weight (g/mol)Contribution (g/mol)
Carbon (C)812.0196.08
Hydrogen (H)161.00816.13
Chlorine (Cl)135.4535.45
Nitrogen (N)114.0114.01
Total161.67

The compound is typically encountered as a colorless to pale yellow liquid, with a density ranging from 1.07 to 1.12 grams per cubic centimeter at 20 degrees Celsius and a boiling point between 102 and 103 degrees Celsius in its aqueous solution form [1]. In its pure, solid state, diallyldimethylammonium chloride exhibits a melting point in the range of 140 to 148 degrees Celsius [3].

These molecular parameters are crucial for understanding the compound's behavior in solution and its suitability as a monomer for polymerization. The relatively low molecular weight and high solubility facilitate its use in aqueous systems, where it readily dissociates to provide cationic species for further chemical transformations [1] [2].

Structural Configuration

The structural configuration of diallyldimethylammonium chloride is defined by a quaternary ammonium center, where the nitrogen atom is covalently bonded to two methyl groups and two allyl groups. The positive charge on the nitrogen is balanced by a chloride anion, which is not covalently bonded but rather associated through electrostatic attraction.

The two-dimensional structural representation reveals that the nitrogen atom occupies the center of a tetrahedral arrangement, with the two methyl groups and two allyl groups radiating outward. Each allyl group consists of a three-carbon chain with a terminal carbon-carbon double bond, specifically a propenyl moiety (CH$$2$$=CH–CH$$2$$–). The methyl groups (–CH$$_3$$) are directly attached to the nitrogen, completing the quaternary structure [2] [3] [4].
The three-dimensional conformer of diallyldimethylammonium chloride exhibits flexibility due to the rotation around the nitrogen–carbon bonds and the presence of the allyl double bonds. The chloride anion is typically found in close proximity to the positively charged nitrogen, although its exact position can vary depending on solvation and crystal packing effects [2].

The compound's systematic IUPAC name is N,N-dimethyl-N-2-propenyl-2-propen-1-aminium chloride, which succinctly describes the substitution pattern on the central nitrogen [4]. The SMILES notation for the compound is [Cl-].CN+(CC=C)CC=C, and the InChI string is 1S/C8H16N.ClH/c1-5-7-9(3,4)8-6-2;/h5-6H,1-2,7-8H2,3-4H3;1H/q+1;/p-1 [3].

This structural arrangement is critical for the compound's chemical reactivity, as the allyl groups provide sites for polymerization and other addition reactions, while the quaternary ammonium center imparts a strong, permanent positive charge.

Table: Structural Parameters of Diallyldimethylammonium Chloride

ParameterDescription
Central AtomNitrogen (quaternary ammonium)
Substituents on NitrogenTwo methyl groups, two allyl groups
Allyl Group StructureCH$$2$$=CH–CH$$2$$–
Methyl Group Structure–CH$$_3$$
CounterionChloride (Cl$$^-$$)
GeometryTetrahedral around nitrogen
Notable FeaturesTwo terminal carbon-carbon double bonds, strong cationic center

The spatial arrangement of these groups ensures that the molecule is both highly soluble in water and capable of participating in a variety of chemical reactions, particularly those involving the allyl double bonds.

Electronic Properties and Charge Distribution

The electronic properties of diallyldimethylammonium chloride are dominated by the presence of a quaternary ammonium center, which carries a formal positive charge. This charge arises because the nitrogen atom is bonded to four alkyl groups, exceeding the typical three-bond valency of neutral nitrogen. The positive charge is delocalized over the nitrogen atom, resulting in a highly polar cation [2] [4].

The chloride anion serves to balance this charge but does not participate directly in the covalent bonding network of the molecule. Instead, it is held in place by electrostatic forces, and its position relative to the cation can vary in solution or in the solid state.
The two allyl groups each contain a carbon-carbon double bond, which introduces regions of elevated electron density due to the presence of π electrons. These double bonds are conjugated with the nitrogen center only through sigma bonds, as the nitrogen's positive charge and sp$$^3$$ hybridization prevent direct conjugation with the π system. However, the proximity of the double bonds to the cationic center can influence the reactivity and electronic distribution within the molecule.

The charge distribution in diallyldimethylammonium chloride can be summarized as follows:

  • The nitrogen atom bears the majority of the positive charge, which is stabilized by the inductive effects of the surrounding alkyl groups.
  • The methyl groups, being electron-donating, help to delocalize and stabilize the positive charge on the nitrogen.
  • The allyl groups, through their π systems, do not directly participate in charge delocalization but can influence the overall electron density distribution in the molecule.
  • The chloride anion is localized near the cationic center, providing charge neutrality but not affecting the covalent structure.

This electronic configuration results in a molecule that is highly polar, with a strong tendency to interact with water and other polar solvents. The permanent positive charge on the nitrogen also makes the compound highly reactive toward nucleophiles and susceptible to ion-exchange processes.

Table: Electronic Properties of Diallyldimethylammonium Chloride

PropertyDescription
Formal Charge on Nitrogen+1
Charge on Chloride–1
Electron-rich RegionsCarbon-carbon double bonds in allyl groups
Electron-deficient RegionsQuaternary ammonium center
PolarityHighly polar
Solubility in WaterCompletely soluble

The strong cationic nature of diallyldimethylammonium chloride underpins its utility in applications requiring charge-based interactions, such as flocculation, ion-exchange, and the formation of polyelectrolyte complexes [1] [2] [3].

Functional Groups and Reactivity

Diallyldimethylammonium chloride contains several functional groups that define its chemical reactivity:

  • Quaternary Ammonium Group: The central feature of the molecule is the quaternary ammonium ion, which is permanently charged and resistant to most chemical transformations. This group imparts strong cationic character and high water solubility.
  • Allyl Groups: Each allyl group consists of a three-carbon chain with a terminal carbon-carbon double bond (CH$$2$$=CH–CH$$2$$–). These double bonds are highly reactive toward electrophilic addition and free radical polymerization.
  • Methyl Groups: The methyl substituents on the nitrogen are relatively inert but contribute to the electron-donating environment around the nitrogen center.
  • Chloride Counterion: The chloride anion does not participate in covalent chemistry but can be exchanged in ion-exchange reactions or replaced by other anions in solution.

The primary chemical reactivity of diallyldimethylammonium chloride arises from the allyl groups. These double bonds are susceptible to a range of addition reactions, including:

  • Free Radical Polymerization: Under appropriate conditions, the allyl double bonds can undergo free radical polymerization, leading to the formation of poly(diallyldimethylammonium chloride), a high-molecular-weight cationic polymer widely used in water treatment and other applications [3] [5].
  • Electrophilic Addition: The double bonds can react with electrophiles, such as halogens or acids, to form addition products, although this is less common in practical applications.
  • Nucleophilic Attack: The molecule as a whole is resistant to nucleophilic attack due to the stability of the quaternary ammonium center, but under extreme conditions, nucleophiles can attack the allyl double bonds.

The quaternary ammonium center is highly stable and does not participate in most organic reactions. However, it can engage in ion-exchange processes, where the chloride ion is replaced by other anions, such as bromide or sulfate.

The following table summarizes the key functional groups and their reactivity:

Functional GroupStructureReactivity
Quaternary AmmoniumN$$^+$$(CH$$3$$)$$2$$(CH$$2$$CH=CH$$2$$)$$_2$$Stable, participates in ion-exchange
Allyl (per molecule: 2x)CH$$2$$=CH–CH$$2$$–Reactive in polymerization, addition
Methyl (per molecule: 2x)–CH$$_3$$Electron-donating, inert
ChlorideCl$$^-$$Exchangeable, not covalently bonded

The combination of a stable, charged core with reactive allyl groups makes diallyldimethylammonium chloride a versatile building block for the synthesis of functional polymers and for use in charge-based separation processes [1] [3] [5].

Physical Description

Liquid

Color/Form

Solid

LogP

log Kow = -2.49 /Estimated/

UNII

8MC08B895B

GHS Hazard Statements

Aggregated GHS information provided by 600 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 380 of 600 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 220 of 600 companies with hazard statement code(s):;
H412 (99.55%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

7398-69-8
26062-79-3

Wikipedia

Dimethyl diallyl ammonium chloride

Use Classification

Cosmetics -> Antistatic; Film forming

Methods of Manufacturing

... Obtained from the reaction between dimethylallylamine and allyl chloride.

General Manufacturing Information

2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1): ACTIVE

Storage Conditions

Store in contact with air. Do not exceed storage temperature of 30 °C. Protect from light.

Dates

Last modified: 08-15-2023

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